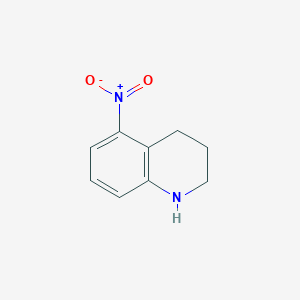

5-Nitro-1,2,3,4-tetrahydroquinoline

Description

Historical Context and Evolution of Tetrahydroquinoline Research

The exploration of quinoline (B57606) chemistry dates back to the 19th century, with the initial isolation of quinoline from coal tar. The subsequent development of synthetic methods to construct the quinoline ring system laid the foundation for accessing its derivatives. researchgate.net Classic named reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses became the cornerstones of quinoline chemistry, enabling the preparation of a wide array of substituted quinolines. gatech.eduresearchgate.netnih.govnih.govuncw.edu These reactions typically involve the condensation of anilines with various carbonyl compounds or glycerol (B35011) under acidic conditions. nih.govresearchgate.netnih.govmdpi.com

The significance of 1,2,3,4-tetrahydroquinolines emerged as their prevalence in natural products and their potent biological activities became apparent. sioc-journal.cnnih.gov Many early efforts to synthesize tetrahydroquinolines involved the catalytic hydrogenation of the corresponding quinoline precursors. researchgate.netias.ac.in This seemingly straightforward reduction of the pyridine (B92270) ring of quinoline opened up access to a new class of compounds with distinct chemical and physical properties compared to their aromatic counterparts.

In recent decades, research has shifted towards the development of more efficient and stereoselective methods for synthesizing tetrahydroquinolines. The advent of domino reactions, for instance, has provided elegant and atom-economical routes to complex tetrahydroquinoline structures in a single operation. sioc-journal.cn These reactions often involve a cascade of transformations, such as reduction of a nitro group followed by cyclization. sioc-journal.cn Similarly, the Povarov reaction, a type of aza-Diels-Alder reaction, has been extensively developed as a powerful tool for the three-component synthesis of highly substituted tetrahydroquinolines.

Structural Significance of Nitro-Substituted Tetrahydroquinolines in Organic Synthesis

The introduction of a nitro group onto the tetrahydroquinoline scaffold profoundly influences its chemical reactivity and provides a versatile handle for further functionalization. The nitro group is strongly electron-withdrawing, a property that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). nih.govnih.gov This electronic effect is crucial in directing the course of chemical reactions and enabling the introduction of various substituents onto the benzene (B151609) portion of the tetrahydroquinoline molecule.

A key synthetic utility of the nitro group is its role as a precursor to an amino group. The reduction of a nitro-substituted tetrahydroquinoline to the corresponding aminotetrahydroquinoline is a fundamental transformation that opens up a vast array of subsequent chemical modifications. sioc-journal.cn This amino functionality can be diazotized and converted into a wide range of other substituents, or it can participate in the formation of new heterocyclic rings fused to the tetrahydroquinoline core.

Furthermore, the position of the nitro group on the aromatic ring is of critical importance, as it dictates the regioselectivity of subsequent reactions. The synthesis of specific nitro-isomers of tetrahydroquinoline, such as 5-nitro, 6-nitro, 7-nitro, and 8-nitro derivatives, is a significant challenge that has been addressed through studies on the regioselective nitration of tetrahydroquinoline and its N-protected derivatives. gatech.edu The reaction conditions, including the choice of nitrating agent and the presence or absence of a protecting group on the nitrogen atom, can significantly influence the isomeric distribution of the products. gatech.edu For instance, the nitration of N-protected tetrahydroquinolines can lead to different isomer ratios compared to the nitration of the unprotected parent compound under acidic conditions where the nitrogen is protonated. gatech.edu

Overview of Research Trajectories Pertaining to 5-Nitro-1,2,3,4-tetrahydroquinoline

Research specifically focused on this compound has primarily revolved around its synthesis as part of broader studies on the regioselectivity of nitration and the development of synthetic methodologies for substituted tetrahydroquinolines. The preparation of this specific isomer is often a benchmark for the selectivity of a given synthetic method.

One notable research trajectory has been the investigation of multicomponent reactions to construct the tetrahydroquinoline core with a predefined substitution pattern. For example, the "one-pot" three-component imino Diels-Alder reaction, catalyzed by Lewis acids such as BF₃·OEt₂, has been successfully employed to synthesize nitro-regioisomers of tetrahydroquinolines. nih.gov In a specific study, the reaction of 3-nitroaniline, benzaldehyde, and trans-anethole yielded a mixture of 5-nitro and 7-nitro-substituted tetrahydroquinoline derivatives. nih.gov This approach highlights a modern strategy for accessing the 5-nitro isomer directly.

Another significant area of research involves the direct nitration of tetrahydroquinoline or its derivatives. gatech.edu Theoretical and experimental studies have been conducted to understand the factors governing the position of nitration. These studies have shown that a mixture of nitro-isomers, including this compound, is often obtained, and the ratio of these isomers is highly dependent on the reaction conditions and the nature of any protecting group on the nitrogen atom. gatech.edu

While extensive dedicated studies on the unique reactivity and applications of pure this compound are not widely reported in the literature, its role as a synthetic intermediate is implied. The presence of the nitro group at the 5-position offers potential for further chemical transformations, analogous to other nitro-aromatic compounds. This includes its reduction to 5-aminotetrahydroquinoline, a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

| Appearance | Pale yellow to light brown solid |

| CAS Number | 39217-91-9 |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-nitro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-11(13)9-5-1-4-8-7(9)3-2-6-10-8/h1,4-5,10H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKNPFUKDWYVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2[N+](=O)[O-])NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479097 | |

| Record name | 5-NITRO-1,2,3,4-TETRAHYDROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39217-91-9 | |

| Record name | 5-NITRO-1,2,3,4-TETRAHYDROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Control in Tetrahydroquinoline Synthesis

Diastereoselective Synthesis of Nitro-Tetrahydroquinoline Regioisomers

While the direct diastereoselective synthesis of 5-Nitro-1,2,3,4-tetrahydroquinoline itself is not extensively documented, several methodologies for the diastereoselective synthesis of other nitro-substituted tetrahydroquinoline regioisomers have been reported. These approaches provide valuable insights into the strategies that could potentially be adapted for the stereocontrolled synthesis of 5-nitro derivatives.

A notable method involves a tandem reduction-reductive amination reaction starting from methyl (2-nitrophenyl)acetate. This process yields 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters with high diastereoselectivity, favoring the cis relationship between the C-2 alkyl group and the C-4 carboxylic ester. nih.gov The key step is a catalytic hydrogenation that initiates a cascade of reactions, including the reduction of the nitro group and subsequent cyclization. nih.gov

Another powerful strategy is the three-component imino Diels-Alder reaction. This one-pot reaction, utilizing a Lewis acid catalyst such as BF₃·OEt₂, allows for the synthesis of cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline with a nitro group on the benzene (B151609) ring in good yields and with high diastereoselectivity. researchgate.net This method demonstrates the potential of cycloaddition reactions to construct the tetrahydroquinoline core with defined stereochemistry.

Furthermore, a highly diastereoselective synthesis of polysubstituted tetrahydroquinolines has been achieved through a [4 + 2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with nitroalkenes. This approach leads to the formation of products such as ethyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-nitro-2-phenyl-1-tosyl-1,2,3,4-tetrahydro-quinoline-3-carboxylate with excellent diastereomeric ratios (>20:1 dr). frontiersin.org

A conjugate addition nitro-Mannich reaction sequence has also been employed for the stereoselective synthesis of densely substituted tetrahydroquinolines. This method involves the addition of a carbon nucleophile to a 2-imino-nitrostyrene, followed by an acid-initiated nitro-Mannich cyclization to yield cis,cis-2,3,4-substituted tetrahydroquinolines with high diastereoselectivity. ucl.ac.ukthieme-connect.de

| Starting Materials | Reaction Type | Key Reagents/Catalysts | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| Methyl (2-nitrophenyl)acetate, Allylic halide | Tandem reduction-reductive amination | Pd/C, H₂ | (+/-)-1-methyl-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylate | High (cis isomer favored) | nih.gov |

| 3-Nitroaniline, Benzaldehyde, trans-Anethole | Imino Diels-Alder reaction | BF₃·OEt₂ | Nitro-regioisomers of cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline | High | researchgate.net |

| ortho-Tosylaminophenyl-substituted para-quinone methides, Nitroalkenes | [4 + 2] Annulation | MnO₂ | Ethyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-nitro-2-phenyl-1-tosyl-1,2,3,4-tetrahydro-quinoline-3-carboxylate | >20:1 dr | frontiersin.org |

| 2-Imino-nitrostyrenes, Carbon nucleophiles | Conjugate addition nitro-Mannich reaction | Trifluoroacetic acid | cis,cis-2,3,4-substituted tetrahydroquinolines | High | ucl.ac.ukthieme-connect.de |

Enantioselective Approaches for Chiral Tetrahydroquinoline Derivatives (applicable contextually to this compound)

The development of enantioselective methods for the synthesis of chiral tetrahydroquinolines is crucial for accessing optically pure compounds for various applications. While specific examples for this compound are scarce, several enantioselective strategies have been successfully applied to the synthesis of other chiral tetrahydroquinoline derivatives, including those bearing a nitro group. These methodologies offer a blueprint for the potential asymmetric synthesis of the target compound.

One promising strategy involves a stepwise dearomatization/nitration/enantioselective homoenolate reaction of quinolines to construct C3-nitro-substituted tetrahydroquinolines. rsc.org This sequence allows for the introduction of a nitro group and the creation of a stereocenter in a controlled manner.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of tetrahydroquinolines. For instance, a chiral phosphoric acid can catalyze the one-pot conversion of 2-aminochalcones into chiral tetrahydroquinolines through a dehydrative cyclization followed by an asymmetric reduction with a Hantzsch ester, achieving excellent yields and enantioselectivities. organic-chemistry.org Another organocatalytic approach involves a Michael/aza-Henry tandem reaction to produce polysubstituted tetrahydroquinolines with high enantioselectivity. figshare.com

Metal-catalyzed asymmetric hydrogenation is another cornerstone of enantioselective synthesis. Chiral iridium catalysts have been developed for the asymmetric hydrogenation of quinoxalines to tetrahydroquinoxalines with high yields and excellent enantioselectivities. rsc.org Furthermore, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been utilized as ligands in metal complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are precursors to various alkaloids. nih.gov Although not directly applied to 5-nitro-tetrahydroquinoline, these catalytic systems showcase the potential for asymmetric reduction of the quinoline (B57606) core.

A biomimetic asymmetric reduction of 2-functionalized quinolines using a chiral and regenerable NAD(P)H model in the presence of an achiral phosphoric acid has been developed, affording chiral 2-functionalized tetrahydroquinolines with up to 99% ee. acs.org

| Substrate | Reaction Type | Catalyst/Reagent | Product Class | Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Quinolines | Dearomatization/nitration/enantioselective homoenolate reaction | Not specified | C3-nitro-substituted tetrahydroquinolines | Not specified | rsc.org |

| 2-Aminochalcones | One-pot cyclization/asymmetric reduction | Chiral phosphoric acid, Hantzsch ester | Chiral tetrahydroquinolines | Excellent | organic-chemistry.org |

| Quinoxalines | Asymmetric hydrogenation | Chiral Iridium catalyst | Chiral tetrahydroquinoxalines | Up to 98% ee | rsc.org |

| Dihydroisoquinolines | Asymmetric transfer hydrogenation | Metal complexes with chiral 8-amino-5,6,7,8-tetrahydroquinoline ligands | Chiral tetrahydroisoquinolines | Up to 69% ee | nih.gov |

| 2-Functionalized quinolines | Biomimetic asymmetric reduction | Chiral NAD(P)H model, achiral phosphoric acid | Chiral 2-functionalized tetrahydroquinolines | Up to 99% ee | acs.org |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural analysis of 5-Nitro-1,2,3,4-tetrahydroquinoline, enabling detailed insight into its molecular framework. A comprehensive NMR study is crucial to unequivocally differentiate it from its other positional isomers, such as 6-Nitro-, 7-Nitro-, and 8-Nitro-1,2,3,4-tetrahydroquinoline. researchgate.net

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental data for assigning the structure of this compound. The chemical shifts (δ), multiplicities, and coupling constants (J) of the signals are unique fingerprints of the molecule's electronic and steric environment.

The ¹H NMR spectrum distinctly shows signals corresponding to the aromatic and aliphatic protons. For the parent compound, 1,2,3,4-tetrahydroquinoline (B108954), the aromatic protons appear in the range of δ 6.4-7.0 ppm. chemicalbook.com In this compound, the powerful electron-withdrawing nitro group significantly influences the chemical shifts of the adjacent aromatic protons. The aromatic region typically displays three signals corresponding to H-6, H-7, and H-8. researchgate.net The aliphatic portion of the molecule shows three distinct multiplets for the protons at C-2, C-3, and C-4, which are part of the saturated heterocyclic ring. chemicalbook.com

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. oregonstate.edu The chemical shifts of the aromatic carbons are particularly diagnostic. The carbon atom attached to the nitro group (C-5) is significantly deshielded, while other carbons in the aromatic ring are also affected. Quaternary carbons, those without attached protons like C-4a, C-5, and C-8a, often exhibit weaker signals in the spectrum. youtube.com

A detailed assignment of the ¹H and ¹³C NMR spectral data for this compound, typically recorded in a solvent like DMSO-d₆, is summarized in the table below. researchgate.net

Table 1: ¹H and ¹³C NMR Data for this compound in DMSO-d₆

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| 1 (NH) | 6.88 | s | - | - |

| **2 (CH₂) ** | 3.20 | t | 5.5 | 41.2 |

| **3 (CH₂) ** | 1.77 | m | - | 21.5 |

| **4 (CH₂) ** | 2.91 | t | 6.4 | 26.2 |

| 4a | - | - | - | 120.9 |

| 5 | - | - | - | 148.9 |

| 6 | 7.50 | d | 8.2 | 119.5 |

| 7 | 7.15 | t | 8.0 | 126.8 |

| 8 | 6.84 | d | 7.8 | 115.1 |

| 8a | - | - | - | 143.0 |

Data sourced from a detailed study on the nitration of tetrahydroquinoline. researchgate.net s = singlet, t = triplet, d = doublet, m = multiplet

While 1D NMR provides essential information, 2D NMR techniques are employed to confirm the connectivity between atoms, resolving any ambiguities in the structural assignment.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show clear cross-peaks between the adjacent protons in the aliphatic ring (H-2 with H-3, and H-3 with H-4). It would also confirm the connectivity between the adjacent aromatic protons (H-6 with H-7, and H-7 with H-8). researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons (¹H-¹³C). Each cross-peak links a proton signal to the carbon signal to which it is attached, allowing for the unambiguous assignment of the signals for C-2, C-3, C-4, C-6, C-7, and C-8.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly powerful for identifying quaternary carbons. For example, the protons of the CH₂ group at C-4 would show correlations to the aromatic carbons C-5 and C-4a, while the NH proton could show correlations to C-8 and C-8a, solidifying the placement of the nitro group at the C-5 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, which is crucial for determining stereochemistry in more complex derivatives. For this compound itself, NOESY can confirm the proximity of protons such as H-8 and the NH proton.

Advanced NMR applications extend beyond simple structure confirmation. Operando NMR, particularly when coupled with flow chemistry, allows for the real-time monitoring of chemical reactions. beilstein-journals.org This technique can be used to track the synthesis of the tetrahydroquinoline core, providing kinetic data and identifying transient intermediates that are crucial for understanding the reaction mechanism. rsc.orgrsc.org

Furthermore, NMR is the definitive technique for isomer characterization. The nitration of 1,2,3,4-tetrahydroquinoline can produce four different positional isomers (5-nitro, 6-nitro, 7-nitro, and 8-nitro). A detailed NMR study, including the analysis of the aromatic proton patterns and chemical shifts, is essential to unequivocally distinguish this compound from the other isomers that are formed during the synthesis. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides complementary information to NMR by determining the mass-to-charge ratio (m/z) of the molecule and its fragments, which confirms the molecular weight and offers clues to its structure.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₉H₁₀N₂O₂. uni.lu

HRMS analysis, often using techniques like electrospray ionization (ESI), would detect the protonated molecule [M+H]⁺. The measured exact mass of this ion would be compared to the calculated theoretical mass, with a match within a very small tolerance (e.g., < 5 ppm) confirming the elemental composition. nih.govacs.org

Table 2: HRMS Data for this compound

| Molecular Formula | Adduct | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₉H₁₀N₂O₂ | [M]⁺ | 178.0737 |

| [M+H]⁺ | 179.0815 | |

| [M+Na]⁺ | 201.0634 |

Data predicted and compiled from chemical databases. uni.lu

In mass spectrometry, the molecular ion can break apart into smaller, characteristic fragment ions. The resulting pattern is highly reproducible and provides a structural fingerprint. The fragmentation of this compound is influenced by its key functional groups: the aromatic nitro group and the secondary amine within the heterocyclic ring. miamioh.edu

Common fragmentation pathways for aromatic nitro compounds include the loss of a nitro group (NO₂, 46 Da) and the loss of nitric oxide (NO, 30 Da) to form an [M-NO]⁺ ion. youtube.comnih.gov Additionally, the tetrahydroquinoline ring itself can fragment. The parent 1,2,3,4-tetrahydroquinoline molecule (MW 133.19) shows a prominent molecular ion peak at m/z 133 and major fragments at m/z 132 (loss of H) and m/z 117 (loss of a CH₂NH fragment or ethylene). nih.gov

For this compound (MW 178.18), the expected fragmentation pattern would be a combination of these processes.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Identity | Description of Loss |

|---|---|---|

| 178 | [M]⁺ | Molecular Ion |

| 161 | [M-OH]⁺ | Loss of a hydroxyl radical (often after rearrangement) |

| 148 | [M-NO]⁺ | Loss of nitric oxide radical |

| 132 | [M-NO₂]⁺ | Loss of nitro radical |

| 131 | [M-NO₂-H]⁺ | Loss of nitro group followed by loss of a hydrogen atom |

| 117 | [M-NO₂-CH₃]⁺ or [C₈H₇N]⁺ | Fragmentation of the aliphatic ring after loss of the nitro group |

| 104 | [C₇H₆N]⁺ | Further fragmentation of the ring system |

Fragmentation patterns are predicted based on the general principles of mass spectrometry for aromatic nitro compounds and amines. miamioh.eduyoutube.com

X-ray Crystallography

The crystallographic data confirmed the molecular structure and relative stereochemistry, revealing that the tetrahydroquinoline ring adopts a half-chair conformation. researchgate.net In this conformation, the substituents on the saturated portion of the ring system are situated in equatorial positions, a finding that underscores the high diastereoselectivity of the synthesis method employed. researchgate.net The centrosymmetric space group P2₁/c indicates that the analyzed compound crystallizes as a racemate. researchgate.net

Interactive Table: Crystallographic Data for a this compound Derivative researchgate.net

Users can sort the data by clicking on the column headers.

| Parameter | Value |

| Compound | cis-4-(4-Methoxyphenyl)-3-methyl-2-phenyl-5-nitro-1,2,3,4-tetrahydroquinoline |

| CCDC Number | 913851 |

| Empirical Formula | C₂₃H₂₂N₂O₃ |

| Formula Weight | 374.43 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Conformation | Half-chair |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of 5-nitro-substituted tetrahydroquinolines displays characteristic absorption bands that confirm the presence of the key functional groups. Analysis of a representative derivative showed distinct signals for the N-H bond of the secondary amine, as well as the symmetric and asymmetric stretching vibrations of the nitro group. researchgate.net The presence of the amine group is indicated by a band in the region of 3395–3376 cm⁻¹. researchgate.net The nitro group gives rise to two strong and characteristic absorption bands: an asymmetric stretching vibration typically found between 1527–1521 cm⁻¹ and a symmetric stretching vibration in the 1323–1317 cm⁻¹ range. researchgate.net These absorptions are definitive markers for the nitro functionality attached to the aromatic portion of the tetrahydroquinoline core.

Interactive Table: Characteristic IR Absorption Bands for a this compound Derivative researchgate.net

Users can sort the data by clicking on the column headers.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3395-3376 |

| Aromatic Nitro (NO₂) | Asymmetric Stretch | 1527-1521 |

| Aromatic Nitro (NO₂) | Symmetric Stretch | 1323-1317 |

| Aromatic C=C | Stretch | 1610-1609 |

Reactivity and Chemical Transformations of 5 Nitro 1,2,3,4 Tetrahydroquinoline

Reduction Chemistry of the Nitro Group

The nitro group is a key functional handle on the 5-nitro-1,2,3,4-tetrahydroquinoline molecule, and its reduction is one of the most fundamental and widely utilized transformations. This process converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, profoundly altering the electronic properties and reactivity of the quinoline (B57606) system.

Catalytic Hydrogenation to Amino Derivatives

Catalytic hydrogenation is a highly efficient and clean method for the reduction of aromatic nitro groups to their corresponding amines. numberanalytics.comnumberanalytics.com This reaction is the most common route to synthesize 5-amino-1,2,3,4-tetrahydroquinoline. The process involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. This method is noted for its high yields and the relatively mild conditions that can often be employed.

Commonly used catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. numberanalytics.com The choice of catalyst and solvent can be optimized to ensure complete reduction without affecting other parts of the molecule. The high chemoselectivity of modern catalytic systems allows the nitro group to be reduced even in the presence of other reducible functionalities. chemrxiv.org

Table 1: Typical Conditions for Catalytic Hydrogenation

| Catalyst | Hydrogen Source | Solvent | Conditions | Product |

| 10% Pd/C | H₂ (gas) | Ethanol, Methanol | Room Temp, 1-4 atm | 5-Amino-1,2,3,4-tetrahydroquinoline |

| PtO₂ (Adam's catalyst) | H₂ (gas) | Acetic Acid, Ethanol | Room Temp, 1-3 atm | 5-Amino-1,2,3,4-tetrahydroquinoline |

| Raney Nickel | H₂ (gas) | Ethanol | Elevated Temp & Pressure | 5-Amino-1,2,3,4-tetrahydroquinoline |

Selective Reduction with Other Reagents for Diverse Functionalities

While catalytic hydrogenation is effective for complete reduction to the amine, other reagents offer pathways to different oxidation states or provide selectivity in the presence of sensitive functional groups. These methods often involve metal-mediated reductions in acidic or neutral media.

Historically, metals like iron, tin, or zinc in the presence of hydrochloric acid were used for nitro group reductions. numberanalytics.com These methods are robust and cost-effective. Modern variations offer improved selectivity. For instance, sodium borohydride (B1222165) (NaBH₄), typically a mild reducing agent for aldehydes and ketones, can reduce aromatic nitro groups when used in combination with transition metal complexes like Ni(PPh₃)₄, providing an alternative to hydrogenation. jsynthchem.com The use of different reagents can, in principle, allow for partial reduction to intermediate species such as nitroso or hydroxylamine (B1172632) derivatives, although the isolation of these intermediates can be challenging as they are often readily converted to the final amine product under the reaction conditions.

Table 2: Selective Reducing Agents for Aromatic Nitro Groups

| Reagent(s) | Conditions | Typical Product(s) | Notes |

| Fe / HCl or NH₄Cl | Reflux in Ethanol/Water | Aromatic Amine | Classic, robust method. |

| SnCl₂·2H₂O | Ethanol, Reflux | Aromatic Amine | Stephen reduction conditions; effective and often selective. |

| Zn / NH₄Cl | Water, Room Temp | Aromatic Hydroxylamine | Can allow for partial reduction to the hydroxylamine stage. |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol, Room Temp | Aromatic Amine | A modern system that enhances the reducing power of NaBH₄. jsynthchem.com |

| Hydrazine (N₂H₄) / Catalyst | Reflux | Aromatic Amine | Used in transfer hydrogenation with catalysts like Pd/C or Raney Ni. |

Functionalization and Derivatization of the Tetrahydroquinoline Core

Beyond the chemistry of the nitro group, the tetrahydroquinoline core itself offers multiple sites for functionalization, enabling the synthesis of a diverse library of derivatives.

Electrophilic Aromatic Substitution Reactions on the Nitro-Tetrahydroquinoline Ring

Further electrophilic aromatic substitution (EAS) on this compound is governed by the competing directing effects of the two existing substituents. The secondary amine in the heterocyclic ring is a powerful activating group and is ortho, para-directing. The nitro group at the C5 position is a strong deactivating group and is meta-directing. libretexts.org

Under typical EAS conditions which are often acidic, the ring nitrogen becomes protonated, forming an ammonium (B1175870) group (-NH₂⁺-). This protonated group is strongly deactivating and meta-directing.

The directing effects are summarized as follows:

The Fused Amine (Activating): Directs incoming electrophiles to the C5 and C7 positions (ortho and para).

The C5-Nitro Group (Deactivating): Directs incoming electrophiles to the C7 position (meta).

The Protonated Amine (Deactivating): Directs incoming electrophiles to the C6 and C8 positions (meta).

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | 5,7-Dinitro-1,2,3,4-tetrahydroquinoline |

| Bromination | Br₂ / FeBr₃ | 7-Bromo-5-nitro-1,2,3,4-tetrahydroquinoline |

| Sulfonation | Fuming H₂SO₄ | This compound-7-sulfonic acid |

Functionalization at the Nitrogen Atom

The secondary amine at the N1 position is a key site for derivatization. Common reactions include acylation and alkylation, which can alter the molecule's properties or serve as a protecting group strategy to control reactivity during other transformations.

N-Acylation: The nitrogen can be readily acylated using acid chlorides or anhydrides. For instance, N-acetylation (with acetyl chloride or acetic anhydride) or N-trifluoroacetylation can be used to protect the amine. This protection strategy is crucial as it changes the electronic nature of the nitrogen substituent from a strong activator to a deactivator, thereby altering the regiochemical outcome of subsequent reactions like electrophilic substitution. researchgate.net

N-Alkylation: The nitrogen can also be alkylated using alkyl halides or via reductive amination. More advanced methods, such as hydrogen autotransfer processes using alcohols in the presence of a suitable catalyst, can also achieve N-alkylation. rsc.org This functionalization introduces alkyl substituents that can be used to modulate biological activity or physical properties.

Table 4: Examples of N-Functionalization Reactions

| Reaction Type | Reagent | Product |

| N-Acetylation | Acetic Anhydride, Pyridine (B92270) | 1-Acetyl-5-nitro-1,2,3,4-tetrahydroquinoline |

| N-Trifluoroacetylation | Trifluoroacetic Anhydride | 5-Nitro-1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinoline |

| N-Benzylation | Benzyl (B1604629) Bromide, K₂CO₃ | 1-Benzyl-5-nitro-1,2,3,4-tetrahydroquinoline |

Regioselective C-Functionalization of the Tetrahydroquinoline Ring

Achieving regioselective C-functionalization at positions other than those favored by classical electrophilic substitution presents a synthetic challenge that can be addressed with modern synthetic methods. While EAS is predicted to occur at C7, other positions can potentially be targeted.

Transition metal-catalyzed C-H activation is a powerful strategy for the regioselective functionalization of heterocyclic compounds. mdpi.comnih.gov For the tetrahydroquinoline scaffold, the nitrogen atom can act as a directing group, guiding a metal catalyst (such as palladium, rhodium, or iridium) to activate the C-H bond at the C8 position. This would lead to ortho-functionalization relative to the directing amine. While challenging in the presence of a deactivating nitro group, such a strategy could, in principle, allow for the introduction of aryl, alkyl, or other functional groups at a position not accessible through traditional electrophilic substitution.

The development of chemo-enzymatic cascades also offers potential routes for regioselective functionalization under mild, aqueous conditions, for example, through selective halogenation followed by cross-coupling. researchgate.net These advanced methods provide hypothetical pathways to novel derivatives of this compound that would be difficult to access otherwise.

Electrochemical Behavior and Redox Properties of Nitro-Substituted Heterocycles

The electrochemical characteristics of nitro-substituted heterocyclic compounds are of significant interest due to the central role the nitro group's redox chemistry plays in various applications. While specific electrochemical studies on this compound are not extensively documented in publicly available literature, its behavior can be inferred from the well-established principles of nitroaromatic electrochemistry and data from structurally related compounds, such as nitroquinolines and p-nitroaniline.

The redox behavior of nitro-substituted aromatics is typically dominated by the reduction of the nitro group (NO₂). This process is generally complex and highly dependent on the pH of the medium, the solvent, and the nature of the electrode. In aqueous solutions, the reduction of an aromatic nitro group is often an irreversible process involving multiple electrons and protons to form the corresponding hydroxylamine and subsequently the amine. uchile.cl

In acidic media, the reduction of a nitroaromatic compound (R-NO₂) typically proceeds via a single, irreversible four-electron, four-proton step to yield the hydroxylamine derivative (R-NHOH). uchile.cl At more negative potentials, this can be followed by a further two-electron, two-proton reduction to the amine (R-NH₂). uchile.cl

General Reduction Pathways of Nitroaromatic Compounds in Aqueous Media:

Acidic Medium (4e⁻, 4H⁺): R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

Further Reduction to Amine (2e⁻, 2H⁺): R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

In aprotic media, the reduction often occurs in a stepwise manner, beginning with a reversible one-electron transfer to form a stable nitro radical anion (R-NO₂⁻). This radical anion is a key intermediate in many biological and chemical processes.

The electrochemical properties of unsubstituted and nitro-substituted quinolines have been investigated, providing a valuable comparison. Studies on 5-nitroquinoline (B147367) (5-NQ), 6-nitroquinoline (B147349) (6-NQ), and 8-nitroquinoline (B147351) (8-NQ) using cyclic voltammetry have shown that these compounds can be electrochemically reduced. researchgate.netresearchgate.net For instance, the electrochemical reduction of nitroquinolines has been studied on various electrode surfaces, including mercury and carbon-based electrodes. researchgate.net The presence of the electron-withdrawing nitro group facilitates the reduction of the quinoline system.

As a closer structural analog, the electrochemical behavior of p-nitroaniline (p-NA) offers insights into the interplay between the nitro group and an amino moiety on the same aromatic ring. In acidic solutions, p-NA undergoes electro-oxidation at a platinum electrode. ijraset.com A study using cyclic voltammetry in an acetone (B3395972)/sulfuric acid mixture showed an irreversible oxidation peak. ijraset.com The kinetic parameters for this process were determined and are presented in the table below.

Table 1: Electrochemical Oxidation Data for p-Nitroaniline in Acidic Solution ijraset.com

| Parameter | Value |

| Formal Potential (E⁰) | 1.171 V |

| Standard Heterogeneous Rate Constant (k⁰) | 1.761 × 10³ s⁻¹ |

| Anodic Electron Transfer Rate Constant (kₒₓ) | 2.136 × 10³ s⁻¹ |

| Electron Transfer Coefficient (α) | 1.271 |

| Number of Transferred Electrons (n) | ~1 |

| Conditions: Platinum electrode in acetone and 0.5M sulfuric acid mixture. |

Another study on p-nitroaniline at a modified carbon paste electrode in a pH 4 phosphate (B84403) buffer showed a pair of redox waves, indicating a more complex process involving the reduction of the nitro group. researchgate.net

For this compound, the presence of the electron-donating secondary amine within the saturated portion of the ring system would be expected to influence the electron density of the aromatic ring. This, in turn, would affect the reduction potential of the nitro group compared to unsubstituted nitroquinoline. The amino group's electron-donating nature would likely make the reduction of the nitro group slightly more difficult (occur at a more negative potential). Conversely, the tetrahydroquinoline nucleus itself can undergo oxidation. Studies on the electrochemical oxidation of 6-aminoquinoline (B144246) have shown that the oxidation pathway is highly dependent on pH. researchgate.net It is therefore reasonable to assume that this compound would exhibit both the reductive characteristics of a nitroaromatic compound and the oxidative properties associated with the aniline-like moiety, with each process being influenced by the other substituent and the reaction conditions.

Computational and Theoretical Investigations of 5 Nitro 1,2,3,4 Tetrahydroquinoline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical compounds. By calculating the electron density, DFT methods can predict a wide array of molecular properties, including electronic structure, reaction mechanisms, and selectivity, with a favorable balance between accuracy and computational cost.

Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO)

The electronic properties of 5-Nitro-1,2,3,4-tetrahydroquinoline are central to understanding its reactivity. The distribution of electrons within the molecule, particularly in the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—governs its behavior in chemical reactions.

DFT calculations reveal that the HOMO is typically localized on the electron-rich tetrahydroquinoline ring, specifically the benzene (B151609) portion and the nitrogen atom of the saturated ring. In contrast, the LUMO is predominantly centered on the electron-withdrawing nitro group (-NO2). This distribution is characteristic of many nitroaromatic compounds. nih.govrsc.org

Table 1: Representative Frontier Molecular Orbital Energies for Nitroaromatic Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Nitrobenzene | -6.65 | -1.82 | 4.83 |

| Quinoline (B57606) | -6.646 | -1.816 | 4.83 |

| N-(p-diethylaminobenzylidene)p-nitroaniline | - | - | 2.94 |

Note: The values presented are representative and can vary based on the specific computational method and basis set used. Data is generalized from studies on similar compounds. scirp.orgnih.gov

Reaction Mechanism Elucidation: Transition State Analysis and Energy Profiles

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states. This is particularly valuable for understanding the mechanism of nitration to form this compound.

The electrophilic nitration of aromatic compounds typically proceeds through the formation of a nitronium ion (NO2+) as the active electrophile. The reaction mechanism involves the attack of the aromatic ring on the nitronium ion, leading to the formation of a Wheland intermediate, also known as a σ-complex. nih.gov The stability of this intermediate is a key factor in determining the reaction's feasibility and regioselectivity.

Computational studies on the nitration of tetrahydroquinoline and its N-protected derivatives have shown that the reaction involves a series of intermediates and transition states. researchgate.net The energy profile of the reaction can be calculated to determine the activation energies for the formation of different nitro isomers. The transition state is the highest energy point on the reaction pathway, and its structure and energy determine the reaction rate. youtube.comyoutube.com For the nitration of tetrahydroquinoline, the formation of the σ-complex is often the rate-determining step. nih.gov

Prediction of Regioselectivity and Stereoselectivity in Synthetic Pathways

The synthesis of this compound is often complicated by the formation of other regioisomers, such as the 6-, 7-, and 8-nitro derivatives. DFT calculations can predict the most likely position of nitration by comparing the energies of the transition states leading to each isomer. The isomer formed via the lowest energy transition state is generally the kinetically favored product.

Computational studies on the nitration of N-protected tetrahydroquinolines have demonstrated that the regioselectivity is highly dependent on the nature of the protecting group on the nitrogen atom. researchgate.net These studies have successfully rationalized the experimentally observed product distributions by calculating the relative energies of the σ-complex intermediates for nitration at each possible position. For instance, calculations have been performed at the B3LYP/6-31++G** level of theory to optimize the geometries of the four possible nitro isomers. researchgate.net

Table 2: Calculated Relative Energies of Nitro-Tetrahydroquinoline Isomers

| Isomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |

| 5-Nitro-THQ | +1.5 | +1.2 |

| 6-Nitro-THQ | 0.0 | 0.0 |

| 7-Nitro-THQ | +2.1 | +1.8 |

| 8-Nitro-THQ | +4.5 | +4.0 |

Note: These values are illustrative and based on calculations for N-acetyl-tetrahydroquinoline. The 6-nitro isomer is set as the reference (0.0 kcal/mol). The actual values for this compound may vary. Data adapted from related studies. researchgate.net

These calculations generally show that the 6- and 7-nitro isomers are often favored, but the formation of the 5-nitro isomer is also plausible, depending on the reaction conditions and the specific protecting group used. researchgate.net

Solvent Effects on Reaction Energetics and Pathways

The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. numberanalytics.com Computational models can account for these solvent effects, either implicitly by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly by including individual solvent molecules in the calculation. ucsb.edu

For the nitration of tetrahydroquinoline, it has been shown that solvent effects are crucial for obtaining quantitatively reliable results for positional selectivity. nih.gov Polar solvents can stabilize charged intermediates, such as the σ-complex, thereby lowering the activation energy and accelerating the reaction. worldscientific.com Computational studies often employ models like the Polarizable Continuum Model (PCM) to simulate the solvent environment. nih.gov The choice of solvent can alter the free energy profile of the reaction and can even influence which step is rate-determining. worldscientific.com

Molecular Dynamics Simulations (Contextual to Conformational Studies or Interactions of Derivatives)

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. While specific MD studies on this compound are not widely reported, this technique is highly valuable for exploring the conformational landscape and intermolecular interactions of its derivatives. mdpi.comnih.gov

The tetrahydroquinoline scaffold is not planar, and the saturated ring can adopt various conformations. rsc.org MD simulations can be used to explore these different conformations and their relative stabilities. This is particularly important for understanding how the molecule might bind to a biological target, as the conformation can significantly influence its binding affinity. conicet.gov.ar

Furthermore, MD simulations can be employed to study the interactions of this compound derivatives with other molecules, such as proteins or other small molecules. nih.govmdpi.com By simulating the system at an atomic level, it is possible to gain insights into the specific non-covalent interactions, like hydrogen bonds and van der Waals forces, that govern these associations. Such studies are crucial in the field of drug design, where understanding the binding mode of a ligand to its receptor is paramount. mdpi.comconicet.gov.ar

Synthetic Utility and Applications As a Building Block

5-Nitro-1,2,3,4-tetrahydroquinoline as a Versatile Synthetic Intermediate

This compound serves as a pivotal starting material for the synthesis of a wide array of functionalized molecules. The presence of the nitro group not only activates the aromatic ring for certain transformations but can also be readily converted into other functional groups, most notably an amino group, which opens up a vast landscape of synthetic possibilities.

The reduction of the nitro group to an amine is a cornerstone transformation, providing access to 5-amino-1,2,3,4-tetrahydroquinoline. This resulting amine is a key nucleophile, enabling a variety of subsequent reactions. For instance, it can undergo condensation reactions with carbonyl compounds to form imines, which can then be further modified or participate in cyclization reactions.

One of the key synthetic strategies involves domino reactions, where a sequence of transformations occurs in a single pot. A common approach is the reduction of the nitro group, followed by an intramolecular or intermolecular cyclization. For example, the reduction of 2-nitroaryl ketones and aldehydes under hydrogenation conditions using a palladium on carbon (Pd/C) catalyst can trigger a multi-step sequence. This begins with the reduction of the nitro group, followed by the formation of a cyclic imine, and subsequent reduction to yield tetrahydroquinolines. nih.gov This highlights the potential of the nitro-tetrahydroquinoline scaffold to generate molecular complexity in an efficient manner.

Moreover, the tetrahydroquinoline core itself can be a platform for further functionalization. The nitrogen atom within the heterocyclic ring can be alkylated or acylated, and the aromatic ring can undergo further substitution reactions, guided by the directing effects of the existing substituents. This versatility makes this compound a valuable precursor for creating libraries of compounds for various screening purposes, particularly in medicinal chemistry. The compound's utility extends to the synthesis of molecules targeting neurological and cardiovascular diseases. nih.gov

Construction of Complex Polycyclic and Heterocyclic Molecular Architectures

The strategic placement of the nitro group and the inherent reactivity of the tetrahydroquinoline framework make this compound an excellent starting point for the synthesis of intricate polycyclic and heterocyclic systems. These complex structures are often found in natural products and pharmacologically active compounds.

A significant application lies in the construction of fused-ring systems. Following the reduction of the nitro group to an amine, intramolecular cyclization reactions can be employed to build additional rings onto the tetrahydroquinoline core. For instance, domino reactions that combine reduction with a subsequent cyclization step have been effectively used to create fused heterocyclic systems. One such strategy involves a reduction-reductive amination sequence to generate various tetrahydroquinoline derivatives. nih.gov

Furthermore, the amino derivative of this compound can be a crucial component in multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. These reactions are highly valued for their efficiency and atom economy in modern organic synthesis.

The synthesis of pyrimido[4,5-b]quinolines, a class of fused heterocyclic compounds with potential biological activities, can be envisioned starting from amino-quinolines. The cyclization of 2-amino-quinoline-3-carbonitrile derivatives with various reagents like thiourea, chloroacetyl chloride, or formamide (B127407) leads to the formation of the pyrimidine (B1678525) ring fused to the quinoline (B57606) core. scialert.net While this example starts from a quinoline, the analogous 5-amino-1,2,3,4-tetrahydroquinoline could be a precursor to similar saturated fused systems.

Researchers have also explored the synthesis of fused-ring tetrahydroquinolines through acid-catalyzed cyclizations of enamides with benzyl (B1604629) azide, leading to tetracyclic products with high diastereoselectivity. nih.gov These examples underscore the potential of utilizing the reactive handles on the this compound scaffold to access a diverse range of complex chemical entities.

Precursor for the Development of Advanced Organic Materials

The application of this compound extends beyond medicinal chemistry into the realm of materials science. The aromatic and heterocyclic nature of the molecule, combined with the versatile nitro group, provides a platform for designing and synthesizing novel organic materials with specific functional properties.

One area of application is in the synthesis of dyes and pigments. The chromophoric properties of the nitroaromatic system can be tuned and enhanced through chemical modifications. The reduction of the nitro group to an amine, followed by diazotization and coupling reactions, is a classic method for producing azo dyes. The resulting dyes derived from the tetrahydroquinoline scaffold could exhibit unique coloristic and stability properties, making them suitable for applications in textiles and industrial materials. nih.gov

The potential for creating functional polymers also exists. The amino derivative of this compound can serve as a monomer in polymerization reactions. For example, it could be incorporated into polyamides, polyimides, or other condensation polymers. The resulting polymers would possess the rigid and heterocyclic tetrahydroquinoline unit within their backbone, which could impart desirable thermal and mechanical properties.

Furthermore, the electronic properties of molecules derived from this compound could be of interest for applications in organic electronics. The introduction of electron-donating and electron-accepting groups, and the extension of the conjugated system through further reactions, could lead to the development of materials with interesting photophysical or charge-transport properties.

While the direct application of this compound in advanced materials is an emerging area of research, its structural features provide a strong foundation for the rational design of new functional organic materials.

Q & A

Q. What methods enable regioselective nitration of 1,2,3,4-tetrahydroquinoline derivatives?

Regioselective nitration can be achieved by modulating protecting groups and reaction conditions. For example, nitration under acidic conditions (e.g., HNO₃/H₂SO₄) favors protonation of the amine, directing nitration to specific positions. Computational studies (B3LYP/6-31++G**) predict σ-complex stability, guiding experimental design. Protecting the amine with electron-withdrawing groups alters reactivity, enabling selective 6-nitro product formation . While 5-nitro derivatives are not explicitly reported, steric/electronic tuning of substituents may redirect nitration.

Q. How can NMR spectroscopy distinguish nitro isomers in tetrahydroquinoline derivatives?

Detailed ¹H/¹³C NMR analysis resolves positional isomers. For example, coupling patterns and chemical shifts of aromatic protons differ between ortho, meta, and para nitro groups. In 6-nitro-1,2,3,4-tetrahydroquinoline, distinct splitting patterns arise from adjacent protons, while 5-nitro isomers exhibit unique shifts due to ring current effects. NOESY or COSY correlations further confirm regiochemistry .

Q. What green synthesis strategies apply to nitro-substituted tetrahydroquinolines?

Acidic ionic liquids (e.g., [NMPH]H₂PO₄) catalyze cyclization reactions without toxic metals. These catalysts offer recyclability (>5 cycles) and high yields (≥90%) for N-hydroxyethyl derivatives, a framework adaptable to nitro-substituted analogs . Solvent-free conditions or microwave-assisted methods (e.g., flow processes) also enhance sustainability .

Q. How does the nitro group influence the thermal stability of tetrahydroquinoline derivatives?

Nitro groups enhance resonance stabilization, improving thermal resistance. In jet fuel additives, 1,2,3,4-tetrahydroquinoline derivatives (e.g., 5-nitro) show superior stability at 425°C compared to benzyl alcohol, likely due to radical scavenging via nitro-related resonance structures .

Advanced Research Questions

Q. What catalytic systems enable efficient dehydrogenation of nitro-substituted tetrahydroquinolines?

W-doped Ga₂O₃-NC catalysts achieve >99% conversion and 99% selectivity in aerobic oxidative dehydrogenation (ODH) of 7-nitro-1,2,3,4-tetrahydroquinoline to nitroquinoline. Fe-ISAS/CN catalysts similarly show 100% conversion/selectivity for unsubstituted analogs, suggesting applicability to nitro derivatives . Mechanistic studies highlight metal-support interactions and Lewis acid sites as critical for C–H activation.

Q. How do computational studies guide the design of regioselective nitration?

Density functional theory (DFT) calculations predict transition-state energies and σ-complex stability. For example, protonated tetrahydroquinoline favors nitration at the 6-position due to lower activation barriers (ΔG‡ ~25 kcal/mol), while neutral species (e.g., N-acetylated) show altered regioselectivity. Solvent effects (implicit water models) further refine predictions .

Q. What role do substituents play in catalytic hydrogenation of nitro-tetrahydroquinolines?

Hydrogenation of 5-nitro-1,2,3,4-tetrahydroquinoline over Pd/C or Raney Ni proceeds via nitro reduction to amine intermediates. Steric hindrance from the nitro group slows kinetics, requiring elevated H₂ pressures (5–10 atm) and temperatures (80–120°C). Competing pathways (e.g., ring saturation) are mitigated by pH control (acidic media) .

Q. Can metal-free catalysts replace traditional systems in nitro-tetrahydroquinoline transformations?

Nitrogen-assembled carbon (NAC) catalysts enable hydrogenolysis and dehydrogenation without metals. For example, NACs catalyze ethylbenzene dehydrogenation (95% yield) via graphitic N sites, suggesting potential for nitro group transformations. Pyrolysis temperature (600–900°C) tunes N distribution and activity .

Key Research Gaps

- Positional Isomerism : Limited experimental data on 5-nitro vs. 6-nitro selectivity; computational models need validation for 5-substitution.

- Mechanistic Insights : Detailed kinetic studies (e.g., Hammett plots) required to quantify nitro group effects on reaction rates.

- Advanced Characterization : In-situ FTIR or XAFS to probe catalyst-substrate interactions during dehydrogenation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.